4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with a phenyl group and a methylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The phenyl and methylpropylidene groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyrazolones.
Scientific Research Applications
4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both phenyl and methylpropylidene groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4Z)-4-(2-methylpropylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C13H14N2O/c1-9(2)8-11-12(14-15-13(11)16)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,16)/b11-8- |
InChI Key |
AXVVXKJCMHSSRN-FLIBITNWSA-N |
Isomeric SMILES |
CC(C)/C=C\1/C(=NNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C=C1C(=NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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